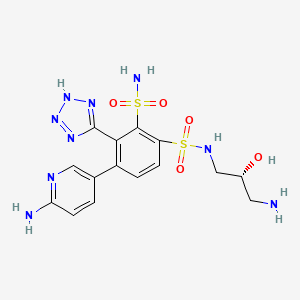

MK-3402

Description

Properties

Molecular Formula |

C15H19N9O5S2 |

|---|---|

Molecular Weight |

469.5 g/mol |

IUPAC Name |

1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide |

InChI |

InChI=1S/C15H19N9O5S2/c16-5-9(25)7-20-31(28,29)11-3-2-10(8-1-4-12(17)19-6-8)13(14(11)30(18,26)27)15-21-23-24-22-15/h1-4,6,9,20,25H,5,7,16H2,(H2,17,19)(H2,18,26,27)(H,21,22,23,24)/t9-/m1/s1 |

InChI Key |

FPDSKARHYNDHLY-SECBINFHSA-N |

Isomeric SMILES |

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NC[C@@H](CN)O)S(=O)(=O)N)C3=NNN=N3)N |

Canonical SMILES |

C1=CC(=NC=C1C2=C(C(=C(C=C2)S(=O)(=O)NCC(CN)O)S(=O)(=O)N)C3=NNN=N3)N |

Origin of Product |

United States |

Foundational & Exploratory

MK-3402: A Technical Deep Dive into its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-3402 is an investigational, intravenously administered metallo-β-lactamase (MBL) inhibitor developed by Merck.[1][2][3] It is designed to be co-administered with a β-lactam antibiotic to combat infections caused by Gram-negative bacteria that produce MBLs, a key mechanism of resistance to many current antibiotic therapies.[1][2] By inhibiting the activity of these resistance-conferring enzymes, this compound aims to restore the efficacy of existing β-lactam antibiotics. This document provides a comprehensive overview of the currently available public data on the mechanism of action, preclinical and clinical findings, and experimental methodologies related to this compound.

Core Mechanism of Action: Inhibition of Metallo-β-Lactamases

The primary mechanism of action of this compound is the inhibition of metallo-β-lactamase enzymes. These enzymes are produced by certain species of bacteria and are responsible for the hydrolysis and inactivation of β-lactam antibiotics, a cornerstone of antibacterial therapy. MBLs are particularly challenging as they can inactivate a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort antibiotics.

This compound acts as a potent inhibitor of several key MBLs, including IMP-1, NDM-1, and VIM-1. By binding to these enzymes, this compound prevents them from degrading the co-administered β-lactam antibiotic. This allows the β-lactam to reach its target—the penicillin-binding proteins (PBPs) in the bacterial cell wall—and exert its bactericidal effect.

The following diagram illustrates the synergistic action of this compound in overcoming MBL-mediated antibiotic resistance.

Caption: Mechanism of this compound in overcoming MBL-mediated resistance.

Quantitative Data

The following tables summarize the available quantitative data for this compound from preclinical and Phase 1 clinical studies.

Table 1: In Vitro Inhibitory Activity of this compound

| Metallo-β-Lactamase Target | IC50 (nM) |

| IMP-1 | 0.53 |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

| Data from MedchemExpress. |

Table 2: Phase 1 Clinical Trial Pharmacokinetic Parameters (in Healthy Volunteers)

| Parameter | Value | Dosing Regimen |

| Effective Half-Life | ~4 hours | Multiple Dosing |

| Plasma Level Increase | Proportional to dose | Single (25-600 mg) & Multiple (up to 350 mg) Doses |

| Accumulation Ratio | ~1.2 | Every 8-hour dosing |

| Data presented at ASM Microbe 2023. |

Experimental Protocols

While detailed, proprietary experimental protocols are not publicly available, the following outlines the general methodologies likely employed in the preclinical and clinical evaluation of this compound, based on standard industry practices and the information disclosed.

In Vitro IC50 Determination

The half-maximal inhibitory concentration (IC50) values were likely determined using a biochemical assay.

General Workflow:

Caption: General workflow for determining the IC50 of this compound.

Phase 1 Clinical Trial Protocol

Two Phase 1, randomized, double-blind, placebo-controlled studies were conducted in healthy adult volunteers to assess the safety, tolerability, and pharmacokinetics of this compound.

Study Design Overview:

-

Study 1 (Single Ascending Dose): Participants received single intravenous infusions of this compound at doses of 25, 50, 100, 200, 400, or 600 mg, or placebo. A split dose of 900 mg or 1100 mg was also evaluated.

-

Study 2 (Multiple Ascending Dose): Participants received multiple intravenous infusions of this compound (100, 200, and 350 mg) or placebo every eight hours for up to 15 days.

Key Methodologies:

-

Administration: Intravenous infusion over 30 minutes.

-

Pharmacokinetic Analysis: Plasma samples were collected at various time points to determine the concentration of this compound.

-

Safety and Tolerability Monitoring: Included monitoring of blood tests, electrocardiograms, vital signs (blood pressure, heart rate, temperature, breathing rate), and participant-reported adverse events.

The following diagram illustrates the logical flow of a typical Phase 1 clinical trial for a new investigational drug like this compound.

Caption: Logical flow of a Phase 1 clinical trial for this compound.

Conclusion and Future Directions

This compound is a potent metallo-β-lactamase inhibitor with a promising pharmacokinetic profile observed in early clinical studies. The available data suggests that it is generally well-tolerated in healthy volunteers. The development of this compound represents a significant step forward in addressing the critical threat of antimicrobial resistance posed by MBL-producing Gram-negative bacteria.

Further research, including larger clinical trials, is necessary to establish the safety and efficacy of this compound in combination with a β-lactam antibiotic in patients with bacterial infections. The identification of the optimal partner antibiotic(s) and dosing regimens for specific pathogens will be crucial for its successful clinical application. The scientific community awaits the publication of more detailed preclinical and clinical data to fully understand the potential of this compound in the fight against multidrug-resistant organisms.

References

An In-depth Technical Guide to MK-3402: A Discontinued Metallo-β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

MK-3402 is an investigational, potent, small-molecule inhibitor of metallo-β-lactamases (MBLs), a class of bacterial enzymes that confer resistance to a broad spectrum of β-lactam antibiotics, including carbapenems. Developed by Merck, this compound demonstrated promising in vitro activity against key MBLs, such as New Delhi metallo-β-lactamase (NDM-1), Verona integron-encoded metallo-β-lactamase (VIM-1), and imipenemase (IMP-1). Early-stage clinical evaluation in healthy volunteers suggested that the compound was well-tolerated. However, the development of this compound has since been discontinued. This guide provides a comprehensive technical overview of the available data on this compound, including its mechanism of action, preclinical data, and the limited clinical findings, to serve as a valuable resource for researchers in the field of antimicrobial resistance.

Introduction to Metallo-β-Lactamase-Mediated Resistance

The rise of antibiotic resistance is a critical global health threat. Metallo-β-lactamases (MBLs) are a significant contributor to this crisis, as they can hydrolyze and inactivate a wide array of β-lactam antibiotics, which are among the most crucial classes of antibacterial agents.[1] Unlike serine-β-lactamases, MBLs utilize one or two zinc ions in their active site to catalyze the hydrolysis of the β-lactam ring, rendering the antibiotic ineffective.[1][2] The genes encoding MBLs are often located on mobile genetic elements, facilitating their rapid spread among different bacterial species.[3] The increasing prevalence of MBL-producing bacteria necessitates the development of effective MBL inhibitors to be used in combination with existing β-lactam antibiotics to restore their efficacy.

This compound: A Potent MBL Inhibitor

This compound emerged as a promising candidate in the pursuit of clinically effective MBL inhibitors. Its primary mechanism of action is the direct inhibition of MBL enzymes, thereby protecting β-lactam antibiotics from degradation and allowing them to exert their antibacterial activity.

Mechanism of Action

This compound acts by binding to the active site of MBLs and chelating the essential zinc ions, which are critical for the enzyme's catalytic activity. This inhibition restores the antibacterial efficacy of β-lactam antibiotics against MBL-producing bacteria.

Preclinical Data

In Vitro Inhibitory Activity

This compound demonstrated potent inhibitory activity against several clinically important MBLs. The half-maximal inhibitory concentration (IC50) values highlight its sub-nanomolar potency against key enzymes.

| Metallo-β-Lactamase | IC50 (nM) |

| IMP-1 | 0.53 |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

Clinical Development and Discontinuation

Phase 1 Clinical Trial

Early-stage clinical studies of this compound were conducted in healthy volunteers to assess its safety, tolerability, and pharmacokinetics. The available information, presented at the ASM Microbe 2023 conference, indicated that intravenously administered this compound was well-tolerated. The studies were designed as randomized, placebo-controlled trials with both single and multiple ascending doses. Safety was monitored through various assessments, including blood tests, electrocardiograms, and vital signs. While specific quantitative data from these trials are not publicly available, the preliminary results were deemed favorable enough to support further investigation at the time.

Discontinuation of Development

Despite the promising initial data, Merck has discontinued the development of this compound. While an official, detailed statement regarding the discontinuation is not available, such decisions in the pharmaceutical industry are often multifactorial, potentially involving strategic portfolio considerations, emerging competition, or unforeseen development hurdles.

Experimental Protocols

Detailed experimental protocols for the preclinical and clinical studies of this compound have not been publicly released. However, based on standard methodologies in the field, the following sections outline the likely approaches used.

In Vitro IC50 Determination (Hypothetical Protocol)

The IC50 values of this compound against various MBLs were likely determined using a spectrophotometric assay with a chromogenic β-lactam substrate, such as nitrocefin.

Principle: The hydrolysis of the β-lactam ring of nitrocefin by an MBL results in a color change that can be measured spectrophotometrically. The presence of an inhibitor will slow down this reaction.

Materials:

-

Purified recombinant MBL enzyme (e.g., NDM-1, VIM-1, IMP-1)

-

This compound at various concentrations

-

Nitrocefin (substrate)

-

Assay buffer (e.g., MOPS buffer with ZnSO4)

-

96-well microtiter plates

-

Spectrophotometer

Procedure:

-

A fixed concentration of the MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer for a defined period at a specific temperature (e.g., 30 minutes at 30°C).

-

The enzymatic reaction is initiated by the addition of nitrocefin.

-

The change in absorbance at a specific wavelength (e.g., 486 nm) is monitored over time.

-

The initial reaction rates are calculated for each inhibitor concentration.

-

The percentage of inhibition is calculated relative to a control reaction without the inhibitor.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Phase 1 Clinical Trial Design (General Overview)

The Phase 1 clinical trial of this compound in healthy volunteers was likely a randomized, double-blind, placebo-controlled study with single ascending dose (SAD) and multiple ascending dose (MAD) cohorts.

Objectives:

-

To evaluate the safety and tolerability of single and multiple intravenous doses of this compound.

-

To determine the pharmacokinetic profile of this compound.

Study Design:

-

SAD Cohorts: Successive cohorts of healthy volunteers receive a single intravenous dose of this compound or a placebo. The dose is escalated in each subsequent cohort after a safety review of the preceding dose level.

-

MAD Cohorts: Successive cohorts of healthy volunteers receive multiple intravenous doses of this compound or a placebo over a defined period (e.g., daily for 7 days). Dose escalation and safety monitoring follow a similar procedure to the SAD cohorts.

Assessments:

-

Safety and Tolerability: Monitoring of adverse events, vital signs, electrocardiograms (ECGs), and clinical laboratory tests (hematology, clinical chemistry, urinalysis).

-

Pharmacokinetics: Serial blood and urine samples are collected to determine key PK parameters such as Cmax (maximum plasma concentration), Tmax (time to reach Cmax), AUC (area under the concentration-time curve), and half-life.

Visualizations

Signaling Pathway: MBL-Mediated β-Lactam Resistance

Caption: Mechanism of MBL-mediated resistance and inhibition by this compound.

Experimental Workflow: MBL Inhibitor Screening

References

Structural Basis of MK-3402 Metallo-β-Lactamase Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Metallo-β-lactamases (MBLs) represent a significant and growing threat to the efficacy of β-lactam antibiotics, a cornerstone of antibacterial therapy. These enzymes, particularly prevalent in Gram-negative bacteria, can hydrolyze a broad spectrum of β-lactams, including carbapenems, which are often considered last-resort treatments. MK-3402 is an investigational, potent, non-β-lactam inhibitor of MBLs designed to be co-administered with β-lactam antibiotics to restore their activity against MBL-producing resistant bacteria.[1][2][3] This technical guide provides a comprehensive overview of the available information on the structural and mechanistic basis of MBL inhibition by this compound, including quantitative inhibitory data, detailed experimental methodologies, and a proposed model for its binding interaction.

Introduction to Metallo-β-Lactamases

MBLs are a diverse family of zinc-dependent enzymes that catalyze the hydrolysis of the amide bond in the β-lactam ring of antibiotics, rendering them inactive.[4] They are classified into three subclasses (B1, B2, and B3) based on their active site zinc coordination and overall protein fold.[4] The active sites of B1 and B3 MBLs typically contain two zinc ions, which are crucial for catalysis, while B2 MBLs are active with a single zinc ion. The catalytic mechanism involves the activation of a water molecule by the zinc ion(s) to act as a nucleophile, attacking the carbonyl carbon of the β-lactam ring. The increasing prevalence of MBL-producing bacteria, such as those carrying genes for NDM-1, VIM, and IMP enzymes, poses a serious global health challenge.

This compound: A Potent MBL Inhibitor

This compound is a novel, investigational MBL inhibitor developed to combat antibiotic resistance. Early-stage studies have shown that this compound is well-tolerated in healthy individuals and, when administered intravenously, is expected to provide sufficient blood levels to block the activity of bacterial MBLs.

Quantitative Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several clinically relevant MBLs. The half-maximal inhibitory concentration (IC50) values against key MBLs are summarized in the table below.

| Metallo-β-Lactamase | IC50 (nM) |

| IMP-1 | 0.53 |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

Table 1: In vitro inhibitory potency of this compound against clinically significant metallo-β-lactamases.

Structural Basis of Inhibition (Proposed Model)

While a definitive co-crystal structure of this compound in complex with a metallo-β-lactamase is not yet publicly available, a plausible binding mode can be inferred from the known structures of MBLs and other inhibitors. It is hypothesized that this compound interacts with the di-zinc center of the MBL active site, a common mechanism for potent MBL inhibitors. The inhibitor likely chelates one or both zinc ions, displacing the catalytic water molecule and preventing the hydrolysis of β-lactam substrates.

Caption: Proposed binding mode of this compound in the MBL active site.

Experimental Protocols

This section outlines the general experimental methodologies that are likely employed to characterize the inhibition of MBLs by this compound.

Recombinant MBL Expression and Purification

The production of purified MBL enzymes is a prerequisite for in vitro inhibition studies. A typical workflow for recombinant MBL expression and purification is as follows:

Caption: General workflow for recombinant MBL expression and purification.

Detailed Methodology:

-

Gene Synthesis and Cloning: The gene encoding the target MBL (e.g., NDM-1, VIM-1, or IMP-1) is synthesized and cloned into a suitable expression vector, often with an N- or C-terminal polyhistidine tag to facilitate purification.

-

Transformation: The expression vector is transformed into a suitable E. coli host strain (e.g., BL21(DE3)).

-

Protein Expression: The E. coli culture is grown to an optimal density, and protein expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).

-

Cell Lysis: The bacterial cells are harvested and lysed by sonication or high-pressure homogenization in a suitable buffer.

-

Purification: The soluble protein fraction is purified using affinity chromatography (e.g., nickel-nitrilotriacetic acid (Ni-NTA) resin for His-tagged proteins). Further purification steps, such as size-exclusion chromatography, may be employed to achieve high purity.

-

Quality Control: The purity of the final protein is assessed by SDS-PAGE, and the concentration is determined by measuring the absorbance at 280 nm.

In Vitro Inhibition Assay (IC50 Determination)

The inhibitory potency of this compound is typically determined using a spectrophotometric assay with the chromogenic cephalosporin substrate, nitrocefin. The hydrolysis of the β-lactam ring of nitrocefin by MBLs results in a color change that can be monitored spectrophotometrically.

Caption: Workflow for determining IC50 values using the nitrocefin assay.

Detailed Methodology:

-

Reagents:

-

Purified MBL enzyme

-

This compound stock solution in a suitable solvent (e.g., DMSO)

-

Nitrocefin solution

-

Assay buffer (e.g., HEPES or phosphate buffer at physiological pH, supplemented with ZnCl2)

-

-

Procedure: a. A serial dilution of this compound is prepared. b. The MBL enzyme is pre-incubated with varying concentrations of this compound in the assay buffer in a microplate. c. The enzymatic reaction is initiated by the addition of nitrocefin. d. The change in absorbance at 486 nm is monitored over time using a microplate reader. e. The initial reaction rates are calculated for each inhibitor concentration. f. The percent inhibition is calculated relative to a control reaction without the inhibitor. g. The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response model.

X-ray Crystallography (General Protocol)

To elucidate the precise binding mode of this compound, X-ray crystallography of the MBL-inhibitor complex would be necessary. The following is a general protocol for obtaining such a structure.

Detailed Methodology:

-

Protein-Inhibitor Complex Formation: Purified MBL is incubated with a molar excess of this compound to ensure complete binding.

-

Crystallization Screening: The protein-inhibitor complex is subjected to high-throughput crystallization screening using various commercially available screens that test different precipitants, pH values, and additives.

-

Crystal Optimization: Promising crystallization conditions are optimized to obtain diffraction-quality crystals.

-

Data Collection: Crystals are cryo-protected and diffraction data are collected at a synchrotron source.

-

Structure Determination and Refinement: The crystal structure is solved using molecular replacement with a known MBL structure as a search model. The structure is then refined to yield an accurate model of the MBL-MK-3402 complex.

Conclusion

This compound is a highly potent inhibitor of clinically important metallo-β-lactamases, representing a promising approach to overcoming a critical mechanism of antibiotic resistance. While the precise structural details of its interaction with MBLs await public disclosure of a co-crystal structure, the available data strongly suggest a mechanism involving chelation of the active site zinc ions. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of this compound and other novel MBL inhibitors, which are urgently needed in the fight against multidrug-resistant bacteria. Further studies, particularly those elucidating the structural basis of inhibition, will be crucial for the rational design of next-generation MBL inhibitors with improved potency and broader spectrum of activity.

References

The Synergistic Power of MK-3402: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanisms and synergistic effects of MK-3402, a potent metallo-β-lactamase (MBL) inhibitor. As antimicrobial resistance continues to pose a significant threat to global health, understanding the function of MBL inhibitors like this compound in overcoming this challenge is paramount. This document provides a comprehensive overview of its mechanism of action, summarizes key (though currently limited publicly available) quantitative data, outlines detailed experimental protocols for assessing synergy, and visualizes the underlying biological pathways and experimental workflows.

Core Concept: Mechanism of Action and Synergistic Effect

This compound is an investigational metallo-β-lactamase inhibitor designed to counteract a critical bacterial defense mechanism against β-lactam antibiotics.[1][2] Certain bacteria produce MBL enzymes that hydrolyze and inactivate β-lactam antibiotics, rendering them ineffective.[1][2]

The primary mechanism of action of this compound is the direct inhibition of these MBL enzymes. By binding to the active site of the MBL, this compound prevents the enzyme from degrading co-administered β-lactam antibiotics. This protective action restores the efficacy of the β-lactam, resulting in a potent synergistic effect against MBL-producing bacteria. This synergy allows for the effective treatment of infections that would otherwise be resistant to β-lactam monotherapy.

Signaling Pathway: Mechanism of this compound Action

Caption: Mechanism of this compound's synergistic action with β-lactam antibiotics.

Quantitative Data on this compound Activity

While comprehensive quantitative data on the synergistic effects of this compound from peer-reviewed publications is limited at present, preliminary data indicates its potent inhibitory activity against key metallo-β-lactamases. The following tables summarize the available data and provide a template for the types of quantitative results expected from synergy studies.

Table 1: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases

| Metallo-β-Lactamase Target | IC₅₀ (nM) |

| IMP-1 | 0.53 |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

| IC₅₀ (Half maximal inhibitory concentration) values indicate the concentration of this compound required to inhibit 50% of the enzyme activity. |

Table 2: Illustrative Checkerboard Assay Results for this compound in Combination with a β-Lactam Antibiotic

| Bacterial Strain (MBL-producing) | β-Lactam Alone MIC (µg/mL) | This compound Alone MIC (µg/mL) | β-Lactam + this compound MIC (µg/mL) | Fractional Inhibitory Concentration Index (FICI) | Interpretation |

| Pseudomonas aeruginosa (VIM-producer) | >256 | >128 | 2 / 4 | ≤ 0.5 | Synergy |

| Klebsiella pneumoniae (NDM-producer) | >256 | >128 | 1 / 4 | ≤ 0.5 | Synergy |

| Acinetobacter baumannii (IMP-producer) | >256 | >128 | 4 / 4 | ≤ 0.5 | Synergy |

| Note: The data in this table is illustrative of expected results and not based on publicly available data for this compound. The FICI is calculated as (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone). An FICI of ≤ 0.5 is typically defined as synergy. |

Table 3: Illustrative Time-Kill Assay Results for this compound in Combination with a β-Lactam Antibiotic

| Bacterial Strain | Treatment | Log₁₀ CFU/mL Reduction at 24h vs. Initial Inoculum | Interpretation |

| P. aeruginosa (VIM) | β-Lactam Alone (at 4x MIC) | < 1 | No significant killing |

| P. aeruginosa (VIM) | This compound Alone (at 4 µg/mL) | < 1 | No significant killing |

| P. aeruginosa (VIM) | β-Lactam + this compound | ≥ 3 | Bactericidal and Synergistic |

| Note: This table illustrates the expected outcome of a time-kill assay. A ≥ 2-log₁₀ decrease in CFU/mL by the combination compared with the most active single agent is considered synergy. A ≥ 3-log₁₀ decrease from the initial inoculum is considered bactericidal. |

Experimental Protocols

The following are detailed methodologies for key experiments used to evaluate the synergistic effects of this compound.

Checkerboard Broth Microdilution Assay

This assay is a standard method to determine the in vitro synergistic activity of two antimicrobial agents.

Objective: To determine the Fractional Inhibitory Concentration Index (FICI) of this compound in combination with a β-lactam antibiotic against MBL-producing bacterial isolates.

Materials:

-

96-well microtiter plates

-

Cation-adjusted Mueller-Hinton broth (CAMHB)

-

This compound stock solution

-

β-lactam antibiotic stock solution

-

Bacterial inoculum standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL), then diluted to a final concentration of ~5 x 10⁵ CFU/mL in the wells.

Procedure:

-

Prepare serial twofold dilutions of the β-lactam antibiotic horizontally and this compound vertically in the microtiter plate.

-

The final volume in each well should be 100 µL, containing the appropriate concentrations of each drug and the bacterial inoculum.

-

Include control wells with each drug alone, and a growth control well without any drug.

-

Incubate the plates at 37°C for 18-24 hours.

-

The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the drug(s) that completely inhibits visible bacterial growth.

-

Calculate the FICI for each combination showing inhibition.

Experimental Workflow: Checkerboard Assay

Caption: Workflow for performing a checkerboard synergy assay.

Time-Kill Assay

This dynamic assay provides information on the rate of bacterial killing over time.

Objective: To assess the bactericidal and synergistic activity of this compound in combination with a β-lactam antibiotic.

Materials:

-

Culture tubes with CAMHB

-

This compound and β-lactam antibiotic stock solutions

-

Bacterial inoculum prepared to a starting concentration of ~5 x 10⁵ CFU/mL.

-

Agar plates for colony counting.

Procedure:

-

Prepare culture tubes with CAMHB containing the drugs at desired concentrations (e.g., 0.5x, 1x, 2x, 4x MIC), both alone and in combination.

-

Include a growth control tube without any drug.

-

Inoculate all tubes with the bacterial suspension.

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw aliquots from each tube.

-

Perform serial dilutions of the aliquots and plate them onto agar plates.

-

Incubate the plates overnight and count the number of colonies (CFU/mL).

-

Plot log₁₀ CFU/mL versus time to generate time-kill curves.

Development Status and Future Directions

Early-stage clinical trials in healthy individuals have indicated that this compound is well-tolerated.[1] Further clinical investigations are necessary to establish the safety and efficacy of this compound in combination with β-lactam antibiotics for the treatment of infections caused by MBL-producing pathogens. While one database noted its development as "Discontinued" for urogenital diseases, more recent reports from 2023 suggest active investigation, indicating that the discontinuation may have been for a specific indication rather than the entire development program. The future of this compound will likely depend on the outcomes of ongoing and future clinical trials assessing its synergistic potential in patient populations with difficult-to-treat resistant infections.

Logical Relationship: Drug Development Pathway

Caption: A simplified logical flow of a typical drug development pathway.

References

MK-3402 (Taniborbactam): An In-Depth Technical Guide to its Inhibition Spectrum Against Class B Beta-Lactamases

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly among Gram-negative bacteria, poses a significant threat to global health. A primary mechanism of resistance is the production of β-lactamase enzymes, which inactivate β-lactam antibiotics. Among the most concerning of these are the Class B metallo-β-lactamases (MBLs), which possess a broad substrate spectrum, including carbapenems, and are not inhibited by traditional β-lactamase inhibitors. MK-3402, also known as taniborbactam (formerly VNRX-5133), has emerged as a promising broad-spectrum β-lactamase inhibitor with potent activity against both serine-β-lactamases (Classes A, C, and D) and, critically, Class B MBLs.[1][2][3] This technical guide provides a comprehensive overview of the inhibition spectrum of this compound against Class B β-lactamases, detailing its quantitative inhibitory activity, the experimental protocols used for its evaluation, and visual representations of key concepts.

Mechanism of Action Against Class B Metallo-β-Lactamases

Unlike its mechanism against serine-β-lactamases, where it acts as a reversible covalent inhibitor, taniborbactam behaves as a competitive inhibitor of metallo-β-lactamases.[3][4] The zinc ion(s) in the active site of MBLs are essential for their catalytic activity, and taniborbactam is thought to interact with these ions, preventing the hydrolysis of the β-lactam ring of antibiotics.

Quantitative Inhibition Spectrum

The inhibitory activity of this compound (taniborbactam) against a range of Class B metallo-β-lactamases has been quantified using various in vitro assays. The following tables summarize the key inhibition constants (Kᵢ) and 50% inhibitory concentrations (IC₅₀) reported in the literature. Lower values are indicative of more potent inhibition.

Table 1: Inhibition Constants (Kᵢ) of Taniborbactam against Class B Metallo-β-Lactamases

| Enzyme | Subclass | Kᵢ (µM) |

| NDM-1 | B1 | 0.081 |

| VIM-1 | B1 | Data not consistently reported as Kᵢ |

| VIM-2 | B1 | 0.019 |

| IMP-1 | B1 | >30 |

Table 2: 50% Inhibitory Concentrations (IC₅₀) of Taniborbactam against Class B Metallo-β-Lactamases

| Enzyme | Subclass | IC₅₀ (nM) |

| IMP-1 | B1 | 0.53 |

| NDM-1 | B1 | 0.25 |

| VIM-1 | B1 | 0.169 |

| VIM-2 | B1 | 20 |

Note: Discrepancies in reported values (e.g., Kᵢ vs. IC₅₀ for IMP-1) may arise from different experimental conditions and assay formats. It is generally observed that taniborbactam demonstrates potent inhibition against NDM and VIM-type MBLs, while its activity against IMP-type enzymes is significantly lower. Recent studies have also identified that single amino acid substitutions in some MBLs, such as NDM-9, can lead to reduced susceptibility to taniborbactam.

Experimental Protocols

The quantitative data presented above are generated through rigorous experimental protocols. The following sections detail the methodologies for the key assays used to characterize the inhibitory activity of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is the standard technique for determining the MIC of an antibiotic in the presence of a β-lactamase inhibitor.

Objective: To determine the lowest concentration of a β-lactam antibiotic (e.g., cefepime) in combination with a fixed concentration of taniborbactam that inhibits the visible growth of a microorganism.

Materials:

-

Cation-Adjusted Mueller-Hinton Broth (CAMHB)

-

96-well microtiter plates

-

β-lactam antibiotic (e.g., cefepime)

-

Taniborbactam (typically at a fixed concentration of 4 µg/mL)

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

Prepare serial twofold dilutions of the β-lactam antibiotic in CAMHB within the wells of a 96-well plate.

-

Add taniborbactam to each well to achieve a final fixed concentration.

-

Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.

-

Inoculate each well with the standardized bacterial suspension.

-

Include a growth control well (broth and inoculum only) and a sterility control well (broth only).

-

Incubate the plates at 35-37°C for 16-20 hours.

-

The MIC is determined as the lowest concentration of the β-lactam antibiotic that completely inhibits visible bacterial growth.

MBL Enzyme Inhibition Assay (IC₅₀ Determination)

This assay determines the concentration of taniborbactam required to inhibit 50% of the MBL enzyme's activity.

Objective: To quantify the potency of taniborbactam against a purified MBL enzyme.

Materials:

-

Purified MBL enzyme

-

Taniborbactam

-

Chromogenic β-lactam substrate (e.g., nitrocefin)

-

Assay buffer (e.g., 50 mM sodium phosphate, pH 7.0)

-

96-well microplates

-

Spectrophotometer

Procedure:

-

Add varying concentrations of taniborbactam to the wells of a 96-well plate.

-

Add a fixed concentration of the purified MBL enzyme to each well.

-

Incubate the enzyme-inhibitor mixture for a predetermined period to allow for binding.

-

Initiate the reaction by adding the chromogenic substrate (e.g., nitrocefin).

-

Monitor the change in absorbance over time at a specific wavelength (e.g., 490 nm for nitrocefin hydrolysis) using a spectrophotometer.

-

Calculate the initial reaction velocities for each inhibitor concentration.

-

The IC₅₀ value is determined by plotting the initial velocity against the inhibitor concentration and fitting the data to a suitable dose-response curve.

Determination of Inhibition Constant (Kᵢ)

Steady-state kinetic analysis is employed to determine the inhibition constant (Kᵢ), which provides a more precise measure of the inhibitor's binding affinity.

Objective: To determine the Kᵢ of taniborbactam for a specific MBL enzyme.

Procedure:

-

The assay is set up similarly to the IC₅₀ determination, but with varying concentrations of both the inhibitor (taniborbactam) and the substrate (e.g., nitrocefin).

-

Measure the initial reaction velocities at each combination of substrate and inhibitor concentrations.

-

Analyze the data using non-linear regression fitting to the Michaelis-Menten equation for competitive inhibition. Alternatively, linearization methods such as a Dixon plot can be used. The Kᵢ is derived from this analysis.

Classification of Beta-Lactamases

A simplified diagram illustrating the Ambler classification of beta-lactamases highlights the position of the Class B metallo-β-lactamases targeted by this compound.

Conclusion

This compound (taniborbactam) is a potent inhibitor of Class B metallo-β-lactamases, particularly those of the NDM and VIM families. Its competitive inhibition mechanism offers a promising strategy to overcome resistance mediated by these challenging enzymes. The standardized experimental protocols outlined in this guide are crucial for the continued evaluation and development of taniborbactam and other novel β-lactamase inhibitors. As the landscape of antibiotic resistance continues to evolve, the broad-spectrum activity of taniborbactam, covering both serine- and metallo-β-lactamases, positions it as a significant potential addition to the antimicrobial armamentarium.

References

In Vitro Evaluation of MK-3402: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preliminary in vitro evaluation of MK-3402, a potent metallo-β-lactamase (MBL) inhibitor. The document details its mechanism of action, summarizes key quantitative data, and provides detailed experimental protocols for its assessment.

Introduction

Antimicrobial resistance is a significant global health threat, with the production of β-lactamase enzymes by bacteria being a primary mechanism of resistance to β-lactam antibiotics. Metallo-β-lactamases (MBLs) are a class of β-lactamases that utilize zinc ions in their active site to hydrolyze a broad spectrum of β-lactam drugs, including carbapenems. This compound is an investigational MBL inhibitor designed to be co-administered with a β-lactam antibiotic. By inhibiting MBLs, this compound restores the efficacy of the partner antibiotic against otherwise resistant bacterial strains.[1][2]

Mechanism of Action

This compound functions by directly inhibiting metallo-β-lactamase enzymes.[1][2] These enzymes, produced by certain bacteria, are responsible for the hydrolysis and inactivation of β-lactam antibiotics. By binding to the active site of MBLs, this compound prevents the degradation of the co-administered antibiotic, allowing it to reach its target—the penicillin-binding proteins (PBPs)—and exert its bactericidal effect. This synergistic action is crucial for combating infections caused by MBL-producing bacteria.

Quantitative Data

The in vitro inhibitory activity of this compound has been quantified against several key metallo-β-lactamases. Furthermore, its ability to inhibit the expression of the genes encoding these enzymes has been demonstrated.

Table 1: In Vitro Inhibitory Activity of this compound against Metallo-β-Lactamases

| Metallo-β-Lactamase | IC50 (nM) |

| IMP-1 | 0.53[3] |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

Table 2: In Vitro Inhibition of Metallo-β-Lactamase Expression by this compound

| Bacterial Strain | Target Enzyme | IC50 (µM) |

| Serratia | IMP-1 | 0.58 |

| E. coli | NDM-1 | 0.22 |

| Klebsiella | VIM-1 | 1.95 |

Experimental Protocols

This section provides detailed methodologies for the key in vitro experiments used to evaluate this compound.

Determination of IC50 for Metallo-β-Lactamase Inhibition

This protocol describes a spectrophotometric assay to determine the half-maximal inhibitory concentration (IC50) of this compound against purified metallo-β-lactamases using the chromogenic substrate nitrocefin.

Materials:

-

Purified metallo-β-lactamase (e.g., NDM-1, VIM-1, IMP-1)

-

This compound

-

Nitrocefin

-

Assay Buffer: 50 mM Sodium Phosphate, pH 7.0, containing 0.1 mg/mL Bovine Serum Albumin (BSA) and 20 µM ZnCl2

-

96-well microtiter plates

-

Spectrophotometer capable of reading absorbance at 490 nm

Procedure:

-

Prepare a series of dilutions of this compound in the assay buffer.

-

In a 96-well plate, add the purified metallo-β-lactamase enzyme to each well containing the different concentrations of this compound.

-

Incubate the enzyme-inhibitor mixture for a defined period (e.g., 10-30 minutes) at a controlled temperature (e.g., 37°C).

-

Initiate the enzymatic reaction by adding a solution of nitrocefin to each well.

-

Immediately measure the change in absorbance at 490 nm over time using a spectrophotometer in kinetic mode. The hydrolysis of nitrocefin results in a color change that can be quantified.

-

Calculate the initial reaction rates for each concentration of this compound.

-

Plot the initial reaction rates against the logarithm of the inhibitor concentration.

-

Determine the IC50 value by fitting the data to a suitable dose-response curve.

Checkerboard Assay for Synergy Testing

The checkerboard assay is a common method to assess the synergistic effect of two antimicrobial agents, in this case, this compound and a β-lactam antibiotic.

Materials:

-

This compound

-

β-lactam antibiotic (e.g., imipenem, meropenem)

-

Bacterial strain expressing a metallo-β-lactamase

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Bacterial inoculum standardized to 0.5 McFarland

Procedure:

-

In a 96-well plate, prepare a two-dimensional array of serial dilutions of this compound and the β-lactam antibiotic. Typically, the β-lactam is diluted along the x-axis and this compound is diluted along the y-axis.

-

The final plate should contain wells with each drug alone in a range of concentrations, as well as all possible combinations of the two drugs.

-

Inoculate each well with a standardized bacterial suspension (final concentration of approximately 5 x 10^5 CFU/mL).

-

Include appropriate controls: wells with only broth (sterility control), wells with broth and inoculum (growth control), and wells with each drug alone to determine their Minimum Inhibitory Concentrations (MICs).

-

Incubate the plate at 37°C for 16-20 hours.

-

After incubation, visually inspect the wells for bacterial growth (turbidity).

-

The MIC of each drug alone and in combination is determined as the lowest concentration that inhibits visible growth.

-

The Fractional Inhibitory Concentration (FIC) index is calculated for each well showing no growth using the following formula: FIC Index = (MIC of drug A in combination / MIC of drug A alone) + (MIC of drug B in combination / MIC of drug B alone)

-

The interaction is interpreted based on the FIC index:

-

Synergy: FIC ≤ 0.5

-

Additive/Indifference: 0.5 < FIC ≤ 4

-

Antagonism: FIC > 4

-

Inhibition of Metallo-β-Lactamase Gene Expression (Representative Protocol using RT-qPCR)

This protocol outlines a general method for quantifying the effect of this compound on the expression of metallo-β-lactamase genes in bacteria using Reverse Transcription Quantitative Polymerase Chain Reaction (RT-qPCR).

Materials:

-

Bacterial strain expressing the target metallo-β-lactamase gene

-

This compound

-

Bacterial growth medium

-

RNA extraction kit

-

DNase I

-

Reverse transcriptase and reagents for cDNA synthesis

-

qPCR master mix (e.g., containing SYBR Green)

-

Primers specific for the target MBL gene and a reference (housekeeping) gene

-

Real-time PCR instrument

Procedure:

-

Bacterial Culture and Treatment:

-

Grow the bacterial strain to the mid-logarithmic phase.

-

Expose the bacterial cultures to various concentrations of this compound for a defined period. Include an untreated control.

-

-

RNA Extraction:

-

Harvest the bacterial cells by centrifugation.

-

Extract total RNA from the bacterial pellets using a suitable RNA extraction kit, following the manufacturer's instructions.

-

-

DNase Treatment:

-

Treat the extracted RNA with DNase I to remove any contaminating genomic DNA.

-

-

cDNA Synthesis:

-

Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and random primers or gene-specific primers.

-

-

Quantitative PCR (qPCR):

-

Perform qPCR using the synthesized cDNA as a template, specific primers for the target MBL gene and a reference gene, and a qPCR master mix.

-

Run the qPCR reactions in a real-time PCR instrument.

-

-

Data Analysis:

-

Determine the cycle threshold (Ct) values for both the target and reference genes in the treated and untreated samples.

-

Calculate the relative change in gene expression (fold change) in the treated samples compared to the untreated control using a suitable method, such as the 2^-ΔΔCt method. This will indicate the extent to which this compound inhibits the expression of the MBL gene.

-

Visualization of Experimental Workflow

This technical guide provides a foundational understanding of the in vitro properties of this compound and the experimental approaches to characterize its activity. The presented data and protocols are intended to aid researchers in the fields of microbiology, infectious diseases, and drug development in their efforts to combat antimicrobial resistance.

References

Early Research Findings on the Efficacy of MK-3402: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is an investigational metallo-beta-lactamase (MBL) inhibitor developed by Merck. It is being studied for its potential to combat antimicrobial resistance, a significant threat to public health. Some bacteria produce MBL enzymes, which can inactivate a broad range of β-lactam antibiotics, rendering them ineffective. This compound is designed to block these MBL enzymes, thereby restoring the efficacy of β-lactam antibiotics against otherwise resistant bacteria.[1][2] This technical guide summarizes the early research findings on the efficacy of this compound, focusing on its in vitro activity and early-phase clinical evaluation.

In Vitro Efficacy

The primary measure of the in vitro efficacy of an enzyme inhibitor is its half-maximal inhibitory concentration (IC50), which quantifies the concentration of the inhibitor required to reduce the enzyme's activity by half.

Quantitative Data

| Metallo-beta-lactamase (MBL) | IC50 (nM) |

| IMP-1 | 0.53 |

| NDM-1 | 0.25 |

| VIM-1 | 0.169 |

Experimental Protocols

Determination of IC50 Values for Metallo-beta-lactamase Inhibition

The IC50 values for this compound against various metallo-beta-lactamases were determined using a fluorescence-based or spectrophotometric assay. A generalized protocol for such an assay is as follows:

-

Enzyme and Inhibitor Preparation: Purified metallo-beta-lactamase enzymes (e.g., IMP-1, NDM-1, VIM-1) are prepared in a suitable buffer, such as 50 mM sodium phosphate (pH 7.0) containing bovine serum albumin (BSA) and zinc chloride (ZnCl2), as MBLs are zinc-dependent enzymes.[3] A series of dilutions of this compound are prepared at various concentrations.

-

Incubation: The MBL enzymes are mixed with the different concentrations of this compound and incubated for a specific period (e.g., 10 minutes) at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.[3]

-

Substrate Addition: A chromogenic or fluorogenic β-lactam substrate, such as nitrocefin or imipenem, is added to the enzyme-inhibitor mixture.[3]

-

Measurement of Activity: The rate of substrate cleavage by the enzyme is monitored over time by measuring the change in absorbance or fluorescence at a specific wavelength (e.g., 490 nm for nitrocefin).

-

Data Analysis: The initial rates of the reaction at each inhibitor concentration are calculated. These rates are then plotted against the logarithm of the inhibitor concentration, and the data are fitted to a dose-response curve (typically a four-parameter variable slope model) to determine the IC50 value.

Clinical Evaluation: Phase 1 Studies in Healthy Volunteers

Early-stage clinical development of this compound involved two Phase 1 studies conducted in healthy individuals at the Drug Research Unit Ghent in Belgium. The findings of these studies were presented at the American Society for Microbiology (ASM) Microbe 2023 meeting.

Study Design and Objectives

The primary objectives of these first-in-human studies were to assess the safety and tolerability of intravenously administered this compound. A secondary objective was to gather pharmacokinetic data to help define a potential dosing regimen for future efficacy studies.

The studies were designed as placebo-controlled, double-blind trials, with participants randomized to receive either this compound or a placebo. Different dosages and numbers of doses were evaluated across the two studies.

Experimental Protocols

Phase 1 Clinical Trial Protocol (Generalized)

-

Participant Screening and Enrollment: Healthy adult volunteers meeting specific inclusion and exclusion criteria are enrolled in the study.

-

Randomization and Blinding: Participants are randomly assigned to receive either this compound or a placebo. Both the participants and the study staff are blinded to the treatment allocation to prevent bias.

-

Drug Administration: this compound or placebo is administered intravenously. The dosing regimen (dose level and frequency) varies between different cohorts of participants.

-

Safety Monitoring: The safety and tolerability of the investigational drug are closely monitored throughout the study. This includes:

-

Regular monitoring of vital signs (blood pressure, heart rate, temperature, breathing rate).

-

Collection of blood and urine samples for laboratory tests (e.g., blood counts, clinical chemistry).

-

Performance of electrocardiograms (ECGs) to monitor cardiac activity.

-

Recording of any participant-reported side effects (adverse events).

-

-

Pharmacokinetic Analysis: Blood samples are collected at various time points after drug administration to measure the concentration of this compound in the plasma. This data is used to determine key pharmacokinetic parameters such as maximum concentration (Cmax), area under the concentration-time curve (AUC), and half-life (t1/2).

Early Findings

The results from these early-stage studies indicated that this compound was well-tolerated when administered to healthy individuals. Analysis of the blood levels of this compound from these studies will aid in defining a dosing regimen for subsequent clinical trials to evaluate the safety and efficacy of this compound in combination with a β-lactam antibiotic for the treatment of bacterial infections.

Visualizations

Signaling Pathway: Mechanism of Metallo-beta-lactamase Inhibition

References

MK-3402: A Technical Overview of a Novel Metallo-β-Lactamase Inhibitor

For Researchers, Scientists, and Drug Development Professionals

Introduction

MK-3402 is an investigational metallo-β-lactamase (MBL) inhibitor developed to address the growing threat of antibiotic resistance.[1][2][3] Bacteria that produce MBL enzymes can hydrolyze a broad spectrum of β-lactam antibiotics, including carbapenems, rendering them ineffective. This compound is designed to be co-administered with a β-lactam antibiotic to restore its efficacy against MBL-producing bacteria.[1][2] Early-stage clinical trials have indicated that this compound is well-tolerated in healthy individuals. This document provides a comprehensive technical overview of the chemical properties, structure, and inhibitory activity of this compound.

Chemical Properties and Structure

This compound, also known as Compound 303, is classified as a 3-tetrazolyl-benzene-1,2-disulfonamide derivative. Its chemical structure and key properties are summarized in the tables below.

| Identifier | Value |

| IUPAC Name | 1-N-[(2R)-3-amino-2-hydroxypropyl]-4-(6-aminopyridin-3-yl)-3-(2H-tetrazol-5-yl)benzene-1,2-disulfonamide |

| CAS Number | 2058151-78-1 |

| Patent ID | WO2016210215 |

| Physicochemical Properties | Value |

| Molecular Formula | C15H19N9O5S2 |

| Molecular Weight | 469.5 g/mol |

| SMILES | NS(=O)(C1=C(C2=NN=NN2)C(C3=CN=C(N)C=C3)=CC=C1S(NC--INVALID-LINK--CN)(=O)=O)=O |

| Hydrogen Bond Donor Count | 6 |

| Hydrogen Bond Acceptor Count | 13 |

| Rotatable Bond Count | 8 |

In Vitro Inhibitory Activity

This compound has demonstrated potent inhibitory activity against several clinically relevant metallo-β-lactamases. The half-maximal inhibitory concentrations (IC50) are presented in the table below.

| Enzyme Target | Bacterial Source (Expression) | IC50 (nM) |

| IMP-1 | 0.53 | |

| NDM-1 | 0.25 | |

| VIM-1 | 0.169 |

The compound has also been shown to inhibit the expression of these enzymes in various bacterial strains:

| Enzyme Target | Bacterial Strain | IC50 (µM) |

| IMP-1 | Serratia | 0.58 |

| NDM-1 | E. coli | 0.22 |

| VIM-1 | Klebsiella | 1.95 |

Experimental Protocols

The following is a representative methodology for determining the IC50 values of this compound against metallo-β-lactamases, based on established biochemical assays.

Objective: To determine the concentration of this compound required to inhibit 50% of the enzymatic activity of a purified metallo-β-lactamase (e.g., NDM-1, IMP-1, VIM-1).

Materials:

-

Purified recombinant metallo-β-lactamase

-

This compound (lyophilized powder)

-

Dimethyl sulfoxide (DMSO)

-

Assay Buffer (e.g., 50 mM HEPES, pH 7.5, containing 50 µM ZnCl2 and 0.01% Triton X-100)

-

Chromogenic or fluorogenic β-lactam substrate (e.g., nitrocefin, CENTA)

-

96-well microplates

-

Spectrophotometer or fluorometer

Procedure:

-

Preparation of Reagents:

-

Prepare a stock solution of this compound by dissolving the powder in DMSO to a concentration of 10 mM.

-

Create a serial dilution of the this compound stock solution in the assay buffer to achieve a range of desired test concentrations.

-

Prepare a working solution of the MBL enzyme in the assay buffer.

-

Prepare a working solution of the substrate in the assay buffer.

-

-

Enzyme Inhibition Assay:

-

In a 96-well microplate, add the MBL enzyme solution to each well.

-

Add the serially diluted this compound solutions to the respective wells. Include control wells with assay buffer and DMSO without the inhibitor.

-

Incubate the plate at a controlled temperature (e.g., 30°C) for a defined period (e.g., 15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding the substrate solution to all wells.

-

Immediately begin monitoring the change in absorbance or fluorescence at the appropriate wavelength using a plate reader. Record data at regular intervals for a specified duration (e.g., 30 minutes).

-

-

Data Analysis:

-

Calculate the initial reaction velocity (rate of substrate hydrolysis) for each concentration of this compound.

-

Normalize the reaction velocities to the control (no inhibitor) to determine the percentage of enzyme inhibition.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Mechanism of Action and Experimental Workflow

The primary mechanism of action of this compound is the direct inhibition of metallo-β-lactamase enzymes. This prevents the degradation of co-administered β-lactam antibiotics, allowing them to exert their bactericidal effects on the bacterial cell wall.

Caption: Mechanism of action of this compound in overcoming bacterial resistance.

The following diagram illustrates a typical experimental workflow for evaluating a novel MBL inhibitor like this compound.

Caption: High-level experimental workflow for MBL inhibitor development.

References

Methodological & Application

Application Notes and Protocols: Determining the Synergy of MK-3402 with β-Lactam Antibiotics using a Checkerboard Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The rise of antibiotic resistance, particularly through the production of β-lactamase enzymes by bacteria, poses a significant threat to global health. Metallo-β-lactamases (MBLs) are a class of β-lactamases that can inactivate a broad spectrum of β-lactam antibiotics, including carbapenems. MK-3402 is an investigational metallo-β-lactamase inhibitor designed to counteract this resistance mechanism.[1][2][3][4] When administered in combination with a β-lactam antibiotic, this compound is intended to block the activity of MBLs, thereby restoring the antibiotic's efficacy against otherwise resistant bacteria.[2]

The checkerboard assay is a robust in vitro method used to systematically evaluate the interaction between two antimicrobial agents, such as this compound and a β-lactam antibiotic. This technique allows for the determination of whether the combination results in a synergistic, additive, indifferent, or antagonistic effect. This application note provides a detailed protocol for performing a checkerboard assay to assess the synergistic potential of this compound with a representative β-lactam antibiotic against an MBL-producing bacterial strain.

Principle of the Checkerboard Assay

The checkerboard assay involves creating a two-dimensional matrix of serial dilutions of two compounds in a 96-well microtiter plate. One compound is diluted along the rows, and the second compound is diluted along the columns. Each well, therefore, contains a unique concentration combination of the two agents. The effect of these combinations on bacterial growth is then measured to determine the minimum inhibitory concentration (MIC) of each compound alone and in combination. The interaction between the two compounds is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

Data Presentation: Hypothetical Synergy Data for this compound and Meropenem

The following table summarizes hypothetical results from a checkerboard assay combining this compound with the carbapenem antibiotic Meropenem against an NDM-1 producing strain of Klebsiella pneumoniae.

| This compound Conc. (µg/mL) | Meropenem Conc. (µg/mL) | Bacterial Growth (OD600) | FICMeropenem | FICthis compound | ΣFIC | Interaction |

| 0 | 32 | - | 1.000 | 0.000 | 1.000 | - |

| 0 | 16 | + | - | - | - | - |

| 0.5 | 8 | - | 0.250 | 0.250 | 0.500 | Synergy |

| 1 | 4 | - | 0.125 | 0.500 | 0.625 | Additive |

| 2 | 2 | - | 0.063 | 1.000 | 1.063 | Additive |

| 4 | 1 | - | 0.031 | 2.000 | 2.031 | Indifference |

Note: The MIC of Meropenem alone is 32 µg/mL, and the MIC of this compound alone is assumed to be >8 µg/mL in this hypothetical example. The ΣFIC is calculated for each well that shows no bacterial growth. An FIC index of ≤ 0.5 indicates synergy.

Experimental Protocols

Materials and Reagents

-

This compound

-

β-lactam antibiotic (e.g., Meropenem)

-

MBL-producing bacterial strain (e.g., NDM-1 producing Klebsiella pneumoniae)

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Sterile 96-well microtiter plates

-

Sterile reservoirs

-

Multichannel pipette

-

Single-channel pipettes

-

Spectrophotometer (plate reader)

-

Incubator (37°C)

Protocol: Broth Microdilution Checkerboard Assay

-

Preparation of Bacterial Inoculum:

-

From a fresh culture plate, select 3-5 colonies of the MBL-producing bacterial strain.

-

Inoculate the colonies into a tube containing 5 mL of CAMHB.

-

Incubate at 37°C with shaking until the turbidity reaches that of a 0.5 McFarland standard (approximately 1-2 x 108 CFU/mL).

-

Dilute the bacterial suspension in CAMHB to achieve a final concentration of approximately 5 x 105 CFU/mL.

-

-

Preparation of Antibiotic Stock Solutions:

-

Prepare stock solutions of this compound and the chosen β-lactam antibiotic (e.g., Meropenem) in an appropriate solvent (e.g., DMSO, sterile water) at a concentration at least 10-fold higher than the highest concentration to be tested.

-

-

Preparation of Dilution Plates:

-

Drug A (e.g., Meropenem): In a 96-well plate, perform serial twofold dilutions of Meropenem in CAMHB along the x-axis (columns 1-10). Column 11 will serve as the drug B control (no Meropenem), and column 12 will be the growth control (no antibiotics).

-

Drug B (e.g., this compound): Perform serial twofold dilutions of this compound in CAMHB along the y-axis (rows A-G). Row H will serve as the drug A control (no this compound).

-

-

Checkerboard Plate Setup:

-

Using a multichannel pipette, transfer a fixed volume (e.g., 50 µL) from each well of the Meropenem dilution plate to the corresponding wells of a new sterile 96-well plate.

-

Similarly, transfer a fixed volume (e.g., 50 µL) from each well of the this compound dilution plate to the corresponding wells of the plate containing the Meropenem dilutions. This will result in a checkerboard of drug combinations.

-

The final volume in each well should be 100 µL.

-

-

Inoculation:

-

Add 100 µL of the prepared bacterial inoculum to all wells containing antibiotic dilutions, as well as the growth control well. This will bring the final volume in each well to 200 µL and the final bacterial concentration to approximately 2.5 x 105 CFU/mL.

-

-

Incubation:

-

Incubate the microtiter plate at 37°C for 18-24 hours.

-

-

Reading the Results:

-

After incubation, measure the optical density (OD) at 600 nm using a microplate reader to determine bacterial growth.

-

The MIC is defined as the lowest concentration of the antibiotic(s) that inhibits visible bacterial growth (a significant reduction in OD600 compared to the growth control).

-

Data Analysis

The interaction between this compound and the β-lactam antibiotic is quantified by calculating the Fractional Inhibitory Concentration (FIC) index.

-

FICA = (MIC of drug A in combination) / (MIC of drug A alone)

-

FICB = (MIC of drug B in combination) / (MIC of drug B alone)

-

ΣFIC = FICA + FICB

The interpretation of the ΣFIC is as follows:

-

Synergy: ΣFIC ≤ 0.5

-

Additive/Indifference: 0.5 < ΣFIC ≤ 4

-

Antagonism: ΣFIC > 4

Visualizations

Caption: Workflow of the checkerboard assay.

Caption: this compound restores β-lactam activity.

References

Application Notes: In Vitro Synergy Testing of Relebactam (MK-3402) with Imipenem

Audience: Researchers, scientists, and drug development professionals.

Introduction: The rise of multidrug-resistant Gram-negative bacteria, particularly those producing β-lactamase enzymes, poses a significant global health threat. Imipenem, a broad-spectrum carbapenem antibiotic, is a potent agent that functions by inhibiting bacterial cell wall synthesis.[1][2] However, its efficacy is compromised by carbapenemases, a class of β-lactamases that hydrolyze and inactivate the drug. Relebactam (formerly MK-3402) is a diazabicyclooctane β-lactamase inhibitor that protects imipenem from degradation by a wide range of Class A and Class C β-lactamases, including Klebsiella pneumoniae carbapenemase (KPC) and AmpC cephalosporinases.[1][3][4] This combination restores the antibacterial activity of imipenem against many resistant strains. This document provides detailed protocols for assessing the in vitro synergy between relebactam and imipenem using checkerboard and time-kill assays.

Mechanism of Synergistic Action

Imipenem exerts its bactericidal effect by binding to penicillin-binding proteins (PBPs) in the bacterial periplasm, which disrupts peptidoglycan synthesis and leads to cell lysis. In resistant bacteria, β-lactamase enzymes intercept and hydrolyze the β-lactam ring of imipenem before it can reach its PBP target. Relebactam has no intrinsic antibacterial activity but functions by covalently acylating the serine residue in the active site of β-lactamase enzymes, rendering them inactive. This inhibition allows imipenem to remain intact, reach its PBP targets, and effectively kill the bacterium.

Caption: Mechanism of synergy between Imipenem and Relebactam (this compound).

Experimental Protocols

Checkerboard Microdilution Assay

The checkerboard assay is a standard method to quantify the synergistic effect of two antimicrobial agents. It involves testing serial dilutions of both drugs, alone and in combination, to determine the minimum inhibitory concentration (MIC) for each condition.

a. Materials

-

Sterile 96-well U- or V-bottom microtiter plates

-

Cation-adjusted Mueller-Hinton Broth (CAMHB)

-

Imipenem and Relebactam (this compound) analytical grade powders

-

Bacterial strains of interest (e.g., KPC-producing K. pneumoniae, carbapenem-resistant P. aeruginosa)

-

Sterile reservoirs and multichannel pipettes

-

Incubator (35°C ± 2°C)

-

0.5 McFarland turbidity standard

b. Protocol

-

Prepare Bacterial Inoculum: Culture the bacterial strain overnight on an appropriate agar plate. Suspend colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approx. 1.5 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Prepare Antibiotic Stock Solutions: Prepare concentrated stock solutions of imipenem and relebactam in an appropriate solvent (e.g., sterile deionized water, DMSO).

-

Plate Setup:

-

Dispense 50 µL of CAMHB into all wells of a 96-well plate.

-

Along the y-axis (Rows A-G), create serial twofold dilutions of imipenem. Add 100 µL of the highest imipenem concentration to all wells in Row A, mix, and transfer 50 µL to Row B, continuing down to Row G. Discard the final 50 µL from Row G.

-

Along the x-axis (Columns 1-10), create serial twofold dilutions of relebactam. Add 100 µL of the highest relebactam concentration to all wells in Column 1, mix, and transfer 50 µL to Column 2, continuing across to Column 10. Discard the final 50 µL from Column 10.

-

This creates a matrix of antibiotic combinations.

-

Controls:

-

Row H: Imipenem only (dilutions to determine its standalone MIC).

-

Column 11: Relebactam only (dilutions to determine its standalone MIC).

-

Well H12: Growth control (broth and inoculum only).

-

-

-

Inoculation: Add 50 µL of the prepared bacterial inoculum to all wells (except a sterility control well containing only broth). The final volume in each well will be 100 µL.

-

Incubation: Incubate the plate at 35°C ± 2°C for 16-20 hours.

-

Reading Results: After incubation, determine the MIC for each drug alone and for each combination by identifying the lowest concentration that completely inhibits visible bacterial growth.

c. Data Analysis: Fractional Inhibitory Concentration Index (FICI) The FICI is calculated to quantify the interaction between the two agents.

-

FICI Calculation: FICI = FIC of Imipenem + FIC of Relebactam

-

FIC of Imipenem = (MIC of Imipenem in combination) / (MIC of Imipenem alone)

-

FIC of Relebactam = (MIC of Relebactam in combination) / (MIC of Relebactam alone)

-

-

Interpretation of FICI Values:

-

Synergy: FICI ≤ 0.5

-

Additive/Indifference: 0.5 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

Caption: Workflow for the checkerboard microdilution synergy assay.

Time-Kill Assay

Time-kill assays provide dynamic information on the bactericidal or bacteriostatic effects of antimicrobial combinations over time.

a. Materials

-

CAMHB or other suitable broth

-

Bacterial strains of interest

-

Imipenem and Relebactam (this compound)

-

Sterile culture tubes or flasks

-

Shaking incubator (35°C ± 2°C)

-

Apparatus for performing serial dilutions and plate counts (e.g., agar plates, pipettes, spreader).

b. Protocol

-

Inoculum Preparation: Prepare a bacterial inoculum in the mid-logarithmic growth phase. Dilute it in fresh broth to a starting concentration of approximately 5 x 10⁵ to 1 x 10⁶ CFU/mL.

-

Assay Setup: Prepare flasks or tubes with the following conditions (concentrations are typically based on the MIC values determined from checkerboard assays, e.g., 0.5x MIC, 1x MIC):

-

Growth Control (no drug)

-

Imipenem alone

-

Relebactam alone

-

Imipenem + Relebactam combination

-

-

Incubation and Sampling: Incubate all tubes in a shaking incubator at 35°C. At specified time points (e.g., 0, 2, 4, 6, 8, 24 hours), withdraw an aliquot from each tube.

-

Viable Cell Count: Perform serial tenfold dilutions of each aliquot in sterile saline or broth. Plate a known volume of the appropriate dilutions onto agar plates.

-

Incubation and Counting: Incubate the plates overnight and count the number of colonies to determine the CFU/mL at each time point.

-

Data Analysis: Plot the log₁₀ CFU/mL versus time for each condition.

-

Interpretation of Time-Kill Results:

-

Synergy: ≥ 2-log₁₀ decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Indifference: < 2-log₁₀ change in CFU/mL by the combination compared to the most active single agent.

-

Antagonism: ≥ 2-log₁₀ increase in CFU/mL at 24 hours by the combination compared with the most active single agent.

-

Caption: Workflow for the time-kill synergy assay.

Data Presentation

Quantitative data from these assays should be summarized in clear, structured tables for easy comparison and interpretation.

Table 1: Example Checkerboard Assay Results for P. aeruginosa Isolate

| Drug(s) | MIC (µg/mL) | FIC | FICI | Interpretation |

| Imipenem Alone | 16 | - | - | - |

| Relebactam Alone | >64 | - | - | - |

| Imipenem (in combo) | 2 | 0.125 | 0.25 | Synergy |

| Relebactam (in combo) | 8 | 0.125 |

Table 2: Example Time-Kill Assay Results (log₁₀ CFU/mL at 24h)

| Treatment | Starting Inoculum (0h) | 24h Viable Count | Δ log₁₀ CFU/mL (vs. most active agent) | Interpretation |

| Growth Control | 6.0 | 9.2 | - | - |

| Imipenem (1x MIC) | 6.0 | 6.1 | - | - |

| Relebactam (1x MIC) | 6.0 | 9.1 | - | - |

| Imipenem + Relebactam | 6.0 | 3.5 | -2.6 | Synergy |

References

- 1. Imipenem/Cilastatin/Relebactam: A Review in Gram-Negative Bacterial Infections - PMC [pmc.ncbi.nlm.nih.gov]

- 2. reference.medscape.com [reference.medscape.com]

- 3. go.drugbank.com [go.drugbank.com]

- 4. Imipenem-Cilastatin-Relebactam: A Novel β-Lactam-β-Lactamase Inhibitor Combination for the Treatment of Multidrug-Resistant Gram-Negative Infections - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Evaluating GPR39 Agonist Efficacy in Cell-Based Assays

Introduction

This document provides detailed application notes and protocols for evaluating the efficacy of G protein-coupled receptor 39 (GPR39) agonists using cell-based assays. GPR39 is a zinc-sensing receptor involved in various physiological processes, including cell survival, proliferation, and ion transport.[1][2] Its activation triggers multiple downstream signaling cascades, making it a promising therapeutic target for a range of diseases.[3]

Note on MK-3402: Initial searches for "this compound" indicate that this compound is a metallo-beta-lactamase inhibitor designed to combat bacterial antibiotic resistance by blocking bacterial enzymes.[4][5] This document, therefore, focuses on the evaluation of a GPR39 agonist, a different class of compound, as requested by the prompt's focus on cell-based assays for signaling pathways pertinent to drug development in human cells.

GPR39 Signaling Pathways

GPR39 activation can initiate several downstream signaling pathways through different G proteins, primarily Gαq, Gαs, and Gα12/13.

-

Gαq Pathway: Activation of Gαq leads to the activation of phospholipase C (PLC), which in turn generates inositol triphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), which can subsequently activate downstream kinases like ERK1/2 and Akt, promoting cell survival and proliferation.

-

Gαs Pathway: The Gαs pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). cAMP then activates protein kinase A (PKA), which can modulate gene transcription through the cAMP response element-binding protein (CREB).

-

Gα12/13 Pathway: Activation of Gα12/13 can stimulate the RhoA signaling pathway, which is involved in regulating the actin cytoskeleton and serum response element (SRE)-mediated transcription.

Below are diagrams illustrating these key signaling cascades.

Experimental Protocols

The following are detailed protocols for key cell-based assays to evaluate the efficacy of a GPR39 agonist.

Calcium Mobilization Assay

This assay measures the increase in intracellular calcium concentration following GPR39 activation, primarily through the Gαq pathway.

Workflow Diagram:

Protocol:

-

Cell Seeding: Seed HEK293 cells stably expressing GPR39 into a black, clear-bottom 96-well microplate at a density of 50,000 cells per well. Culture overnight in complete medium.

-

Dye Loading: Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions. Remove the culture medium from the wells and add 100 µL of the loading buffer to each well.

-

Incubation: Incubate the plate at 37°C for 1 hour in the dark to allow for dye de-esterification and loading into the cells.

-

Compound Addition: Prepare serial dilutions of the GPR39 agonist. Add the compound to the wells.

-

Fluorescence Measurement: Immediately measure the fluorescence intensity using a microplate reader equipped with appropriate filters for the chosen dye (e.g., excitation at 485 nm and emission at 525 nm for Fluo-4). Record measurements every 2 seconds for a total of 3 minutes.

-

Data Analysis: Determine the peak fluorescence intensity for each concentration. Plot the concentration-response curve and calculate the EC₅₀ value.

cAMP Accumulation Assay

This assay quantifies the increase in intracellular cAMP levels following GPR39 activation via the Gαs pathway.

Protocol:

-

Cell Seeding: Seed CHO-K1 cells stably expressing GPR39 in a 96-well plate at a density of 30,000 cells per well and culture overnight.

-

Assay Preparation: On the day of the assay, replace the culture medium with 50 µL of stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes at 37°C.

-

Compound Treatment: Add 50 µL of the GPR39 agonist at various concentrations to the wells.

-

Incubation: Incubate for 30 minutes at 37°C.

-

Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a competitive immunoassay kit (e.g., HTRF, ELISA) according to the manufacturer's protocol.

-

Data Analysis: Generate a standard curve using cAMP standards. Determine the cAMP concentration for each sample and plot the dose-response curve to calculate the EC₅₀.

Cell Proliferation Assay (MTT Assay)

This assay assesses the effect of the GPR39 agonist on cell viability and proliferation, which can be mediated by various downstream pathways.

Protocol:

-

Cell Seeding: Seed cells (e.g., primary keratinocytes or chondrocytes) in a 96-well plate at a density of 5,000 cells per well and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the GPR39 agonist. Include a positive control (e.g., serum) and a negative control (vehicle).

-

Incubation: Incubate the plate for 24-72 hours at 37°C.

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-